methyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate
CAS No.: 387831-28-9
Cat. No.: VC21485328
Molecular Formula: C22H17ClN4O3S
Molecular Weight: 452.9g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 387831-28-9 |
|---|---|
| Molecular Formula | C22H17ClN4O3S |
| Molecular Weight | 452.9g/mol |
| IUPAC Name | methyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate |
| Standard InChI | InChI=1S/C22H17ClN4O3S/c1-12-7-8-13(9-24)21(27-12)31-11-17-19(22(28)29-2)18(15(10-25)20(26)30-17)14-5-3-4-6-16(14)23/h3-8,18H,11,26H2,1-2H3 |
| Standard InChI Key | QDRUMSXMRKGZJR-UHFFFAOYSA-N |
| SMILES | CC1=NC(=C(C=C1)C#N)SCC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3Cl)C(=O)OC |
| Canonical SMILES | CC1=NC(=C(C=C1)C#N)SCC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3Cl)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₂₂H₁₇ClN₄O₃S, with a molecular weight of 452.9 g/mol . Key structural characteristics include:
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A central pyran ring with an amino group at the 6-position and a cyano group at the 5-position.
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A 2-chlorophenyl substituent at the 4-position, introducing steric and electronic effects.
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A methylpyridinyl sulfanylmethyl group at the 2-position, enhancing solubility and coordination potential .
Table 1: Key Spectral Data
The compound’s crystalline nature is confirmed by X-ray diffraction (XRD) in related pyran derivatives .
Synthetic Routes and Reaction Mechanisms
Multicomponent Condensation
The compound is synthesized via multicomponent reactions (MCRs) involving:
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Aldehydes (e.g., 2-chlorobenzaldehyde), malononitrile, and methyl acetoacetate under basic conditions.
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Catalysts such as Fe₃O₄@NFC@Co(II) achieve yields of 85–92% under optimized conditions.
Green Chemistry Approaches
Solvent-free protocols using KF-Al₂O₃ or microwave-assisted methods reduce reaction times to 15–30 minutes while maintaining yields >85%.
Table 2: Comparative Synthesis Methods
| Method | Catalyst | Yield (%) | Temperature (°C) | Reference |
|---|---|---|---|---|
| Conventional MCR | Triethylamine | 70–80 | 60–80 | |
| Heterogeneous Catalysis | Fe₃O₄@NFC@Co(II) | 85–92 | 60–80 | |
| Microwave-Assisted | None | >85 | 100 (microwave) |
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Reference |
|---|---|---|---|
| Ethyl 6-amino-4-(2-chlorophenyl) derivative | 0.25 | 0.50 | |
| Metal complexes (Co(II), Cr(III)) | 0.15–0.30 | 0.45–0.75 |
The sulfanylmethyl and cyano groups likely enhance membrane permeability and target binding .
Antitumor Activity
Pyran derivatives with similar substituents show inhibitory effects against cancer cell lines (IC₅₀ < 550 nM) . The 2-chlorophenyl group may intercalate DNA or inhibit topoisomerases .
Mechanistic Insights
Enzyme Inhibition
The compound’s cyano and amino groups facilitate hydrogen bonding with enzymatic active sites. For instance:
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Cyano groups interact with serine residues in bacterial penicillin-binding proteins .
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Sulfanylmethyl moieties coordinate with metal ions in metalloenzymes, disrupting catalytic activity .
DNA Interaction
Mixed-ligand metal complexes of related pyran derivatives bind DNA via intercalation, as evidenced by UV-vis spectral shifts (Δλ = 15–20 nm) .
Structural Modifications and SAR
Substituent Effects
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2-Chlorophenyl vs. 4-Chlorophenyl: Ortho-substitution reduces yields by 7–11% compared to para-substituted analogs due to steric hindrance.
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Methylpyridinyl Group: Enhances solubility and stabilizes metal complexes via N,S-chelation .
Table 4: Substituent Impact on Bioactivity
| Substituent Position | Antibacterial MIC (µg/mL) | Antifungal MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-Chlorophenyl | 0.25–0.75 | 1.2–2.0 | |
| 4-Methoxyphenyl | 0.45–1.10 | 1.5–2.5 |
Future Directions
Drug Development
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Optimization: Introduce fluorinated groups to improve metabolic stability .
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Nanoparticle Formulations: Encapsulation in Fe₃O₄-based carriers could enhance bioavailability .
Environmental Applications
Pyran derivatives are being explored as green catalysts for organic transformations, leveraging their recyclability and low toxicity.
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